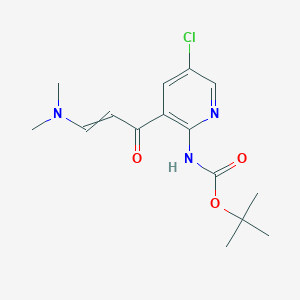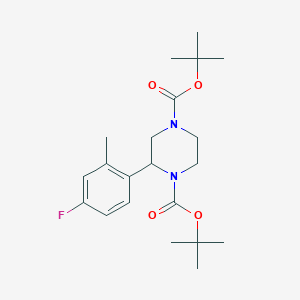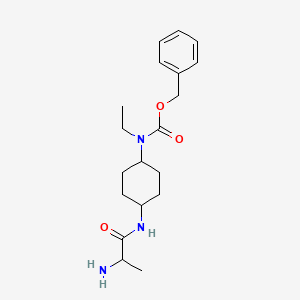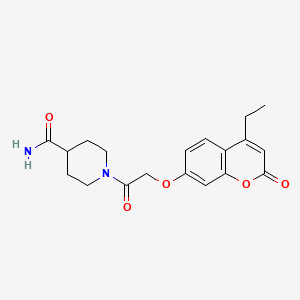
2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile: is an organic compound characterized by the presence of a dimethoxyphenyl group and a nitrile group attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Knoevenagel condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions: 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: In chemistry, 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, derivatives of this compound are being explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. This makes it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
相似化合物的比较
2-(3,4-Dimethoxyphenyl)ethanamine: An aromatic ether with similar structural features but different functional groups.
3,4-Dimethoxyphenylethylamine: Another compound with a dimethoxyphenyl group, used in various biological studies.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile.
Uniqueness: this compound stands out due to its combination of a nitrile group and a dimethoxyphenyl group, which imparts unique chemical and biological properties
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C13H15NO2/c1-9(2)11(8-14)10-5-6-12(15-3)13(7-10)16-4/h5-7H,1-4H3 |
InChI 键 |
NVDWMZZXARPKPY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C#N)C1=CC(=C(C=C1)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B14789238.png)
![Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate](/img/structure/B14789242.png)

![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)


![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)

![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
